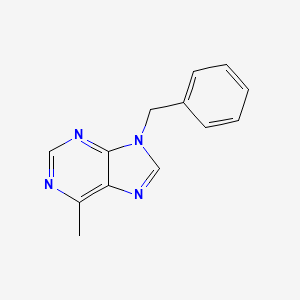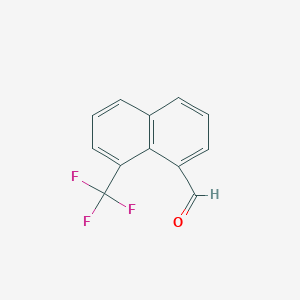
2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 2-cloro-4-(trifluorometil)-1,3-tiazol es un compuesto químico que pertenece a la clase de los derivados de tiazol. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. La presencia del grupo trifluorometilo y el átomo de cloro en el anillo de tiazol imparte propiedades químicas y físicas únicas a este compuesto, haciéndolo valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del cloruro de 2-cloro-4-(trifluorometil)-1,3-tiazol típicamente involucra la ciclación de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de cloruro de 2-cloro-4-(trifluorometil)bencenosulfonilo con una tioamida en presencia de una base. La reacción se lleva a cabo bajo temperatura y presión controladas para asegurar la formación del anillo de tiazol deseado.
Métodos de Producción Industrial
En entornos industriales, la producción de cloruro de 2-cloro-4-(trifluorometil)-1,3-tiazol puede implicar procesos de lotes grandes o continuos. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El cloruro de 2-cloro-4-(trifluorometil)-1,3-tiazol experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles.
Reacciones de Oxidación: El anillo de tiazol puede ser oxidado bajo condiciones específicas para formar sulfoxidos o sulfones.
Reacciones de Reducción: El compuesto puede ser reducido para formar tiazolidinas u otros derivados reducidos.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Se utilizan comúnmente reactivos como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en solventes apróticos polares como la dimetilformamida (DMF).
Reacciones de Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).
Reacciones de Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales Productos Formados
Reacciones de Sustitución: Formación de tiazoles sustituidos con varios grupos funcionales.
Reacciones de Oxidación: Formación de sulfoxidos o sulfones.
Reacciones de Reducción: Formación de tiazolidinas u otros derivados reducidos.
Aplicaciones Científicas De Investigación
El cloruro de 2-cloro-4-(trifluorometil)-1,3-tiazol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones químicas.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de agroquímicos, productos farmacéuticos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del cloruro de 2-cloro-4-(trifluorometil)-1,3-tiazol involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando diversas vías bioquímicas. La presencia del grupo trifluorometilo mejora su lipofilicidad, lo que le permite penetrar las membranas biológicas de manera más efectiva.
Comparación Con Compuestos Similares
Compuestos Similares
- Cloruro de 2-cloro-4-(trifluorometil)bencenosulfonilo
- 2-Cloro-4-(trifluorometil)pirimidina
- Cloruro de 2-cloro-4-(trifluorometil)benceno-1-sulfonilo
Unicidad
El cloruro de 2-cloro-4-(trifluorometil)-1,3-tiazol es único debido a la combinación del anillo de tiazol, el átomo de cloro y el grupo trifluorometilo. Esta estructura única imparte propiedades químicas y físicas distintas, haciéndolo valioso en diversas aplicaciones. La presencia del grupo trifluorometilo mejora su estabilidad y lipofilicidad, mientras que el anillo de tiazol proporciona un andamiaje versátil para una mayor funcionalización.
Propiedades
Fórmula molecular |
C4H2Cl2F3NS |
|---|---|
Peso molecular |
224.03 g/mol |
Nombre IUPAC |
2-chloro-4-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C4HClF3NS.ClH/c5-3-9-2(1-10-3)4(6,7)8;/h1H;1H |
Clave InChI |
YMXZQWGOKBJTKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)Cl)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)







![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)


![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)
